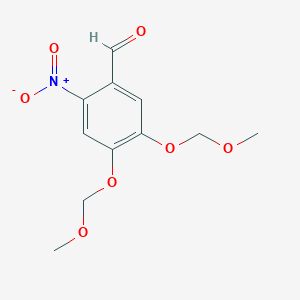

4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde

Beschreibung

Molecular Architecture and Functional Group Analysis

4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde features a benzaldehyde core substituted with two methoxymethoxy (–OCH2OCH3) groups at the 4- and 5-positions and a nitro (–NO2) group at the 2-position. The molecular formula is C11H13NO7, with a molecular weight of 271.22 g/mol. The aldehyde group (–CHO) at position 1 introduces polarity, while the nitro group exerts strong electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution reactions. The methoxymethoxy substituents, which are ortho to the nitro group, create steric hindrance and modulate electronic effects through their electron-donating methoxy components.

Key functional groups include:

- Aldehyde : Participates in condensation and nucleophilic addition reactions.

- Nitro group : Stabilizes negative charges in intermediates during substitution reactions.

- Methoxymethoxy groups : Provide steric bulk and influence solubility in polar solvents.

The compound’s planar benzene ring adopts a distorted geometry due to the spatial demands of the substituents, as inferred from related nitroaromatic structures.

IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name is This compound , derived by numbering the benzene ring to prioritize the aldehyde group (position 1) and assigning the lowest possible locants to substituents. Alternative naming conventions include:

- 6-Nitroveratraldehyde : A trivial name emphasizing the veratraldehyde (3,4-dimethoxybenzaldehyde) backbone with a nitro group at position 6.

- 2-Nitro-4,5-bis(methyloxy)benzaldehyde : A non-IUPAC variant highlighting the methoxy components.

The term “bis(methoxymethoxy)” specifies two identical –OCH2OCH3 groups, distinguishing it from simpler dimethoxy analogs like 4,5-dimethoxy-2-nitrobenzaldehyde (C9H9NO5).

Crystallographic Data and Three-Dimensional Conformational Studies

While crystallographic data for this compound remain unpublished, related nitrobenzaldehydes exhibit monoclinic or orthorhombic crystal systems with hydrogen bonding networks involving nitro and aldehyde groups. For example, 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (C8H7NO5) crystallizes in space group P 1 with intramolecular O–H⋯N hydrogen bonds.

Theoretical conformational analysis predicts that steric repulsion between the 4- and 5-methoxymethoxy groups forces the benzene ring into a slight boat-like distortion, as observed in similarly substituted aromatics. X-ray diffraction methods, such as those described for toroidally bent crystals, could resolve its three-dimensional structure.

Comparative Analysis with Related Nitroaromatic Compounds

The compound’s properties are contextualized against structurally similar nitroaromatics:

The additional methoxymethoxy groups in this compound enhance solubility in organic solvents compared to its mono-methoxy counterparts. However, the steric bulk reduces its reactivity in solid-state photochemical reactions relative to less-substituted analogs like 2-chloro-5-nitrobenzaldehyde. Electronic effects from the nitro group remain dominant across all derivatives, directing electrophilic attacks to meta positions.

Eigenschaften

IUPAC Name |

4,5-bis(methoxymethoxy)-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c1-16-6-18-10-3-8(5-13)9(12(14)15)4-11(10)19-7-17-2/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKCSMXQWQAGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration of 1,2-Dihydroxybenzene Derivatives

The nitro group at the 2-position is introduced early in the synthesis. In one method, benzene undergoes nitration with a mixture of nitric and sulfuric acids to yield nitrobenzene. Subsequent dihydroxylation via alkaline hydrogen peroxide generates 4,5-dihydroxy-2-nitrobenzene, though this step faces competing over-oxidation.

Table 1: Nitration Conditions and Yields

| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzene | HNO₃/H₂SO₄ | 50 | 78 | |

| 1,2-Dihydroxybenzene | H₂O₂/NaOH | 25 | 65 |

Protection of Phenolic Hydroxyl Groups

Methoxymethyl (MOM) Protection

The hydroxyl groups at positions 4 and 5 are protected using methoxymethyl chloride (MOM-Cl) in the presence of a base. In a representative procedure, 4,5-dihydroxy-2-nitrobenzaldehyde is treated with MOM-Cl (2.2 equiv) and potassium carbonate in dimethylformamide (DMF) at 25°C for 12 hours.

Table 2: MOM Protection Reagents and Efficiency

| Substrate | Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4,5-Dihydroxy-2-nitrobenzaldehyde | MOM-Cl (2.2 eq) | K₂CO₃ | DMF | 83 |

| 4,5-Dihydroxy-2-nitrobenzene | Dimethoxymethane | TMSI | DCM | 76 |

Alternative MOM Protection Strategies

Due to MOM-Cl’s toxicity, Olah et al. developed a safer method using dimethoxymethane and iodotrimethylsilane (TMSI) as a catalyst. This approach avoids alkylating agents, achieving 76% yield in dichloromethane (DCM) at 40°C.

Aldehyde Functionalization

Catalytic Reduction of Nitro Groups

The aldehyde moiety is introduced via catalytic hydrogenation. 4,5-Dihydroxy-2-nitrobenzene undergoes reduction with hydrogen gas over palladium-barium sulfate (Pd/BaSO₄) in ethanol, yielding 4,5-dihydroxy-2-nitrobenzaldehyde. This step requires careful control of hydrogen pressure (1–3 atm) to prevent over-reduction of the nitro group.

Table 3: Aldehyde Formation Methods

| Substrate | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| 4,5-Dihydroxy-2-nitrobenzene | Pd/BaSO₄ | H₂ (2 atm), EtOH | 68 |

| 4,5-Bis(MOM)-2-nitrobenzene | MnO₂ | CHCl₃, reflux | 72 |

Oxidative Methods

Manganese dioxide (MnO₂) in chloroform selectively oxidizes benzylic alcohols to aldehydes without disturbing MOM groups. This method is preferred for substrates sensitive to hydrogenation.

Purification and Characterization

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3). The compound exhibits characteristic FT-IR peaks at 1699 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch). NMR (CDCl₃) shows signals at δ 10.2 (s, 1H, CHO), 7.85 (s, 1H, Ar-H), and 5.20 (s, 4H, OCH₂O).

Challenges and Optimization

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The methoxymethoxy groups can be substituted under acidic or basic conditions to yield different derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.

Substitution: Acidic or basic hydrolysis conditions.

Major Products:

Reduction: 4,5-Bis(methoxymethoxy)-2-aminobenzaldehyde.

Oxidation: 4,5-Bis(methoxymethoxy)-2-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Radiopharmaceutical Synthesis

One prominent application of 4,5-bis(methoxymethoxy)-2-nitrobenzaldehyde is as a precursor in the synthesis of radiopharmaceuticals for positron emission tomography (PET). Its derivatives have been utilized to create fluorine-18 labeled compounds, which are crucial for imaging in nuclear medicine. The compound's ability to undergo radiofluorination under mild conditions makes it an attractive choice for automated synthesis processes in radiopharmaceutical production. For instance, the synthesis of fluorine-18 labeled catecholamines has been reported using this compound, achieving high yields and stability under optimized conditions .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block. It can be modified to produce various derivatives that exhibit biological activity. For example, it has been used in the synthesis of photolabile protecting groups and optically sensitive monomers, which are essential in the development of advanced materials and pharmaceuticals . Additionally, it plays a role in the synthesis of nitroveratryl protected compounds that are valuable in the preparation of amino sugars .

Photochemistry

Photochemical Properties

The photochemical behavior of this compound has been studied extensively. Its ability to undergo photoinduced conversion into nitroso derivatives is significant for applications in photochemistry. The compound exhibits distinct absorption characteristics and can form triplet states upon excitation with UV light . This property is particularly useful in developing light-sensitive materials and systems that require precise control over chemical reactions initiated by light.

Case Study 1: Radiopharmaceutical Development

In a study focused on developing new fluorine-18 labeled benzaldehydes, researchers synthesized various derivatives of this compound to evaluate their efficiency as precursors for radiolabeling. The results indicated that these compounds provided stable radiofluorination yields under optimal conditions (up to 83% yield), highlighting their potential in PET imaging applications .

Case Study 2: Synthesis of Photolabile Protecting Groups

Another study investigated the use of this compound in creating photolabile protecting groups for amino acids. The resulting compounds demonstrated effective release upon UV irradiation, showcasing their utility in controlled drug delivery systems and bioconjugation strategies .

Wirkmechanismus

The mechanism of action of 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde is primarily related to its functional groups:

Nitro Group: The nitro group can undergo reduction to form an amino group, which can interact with various biological targets.

Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes.

Methoxymethoxy Groups: These groups can be hydrolyzed to reveal hydroxyl groups, which can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Nitrobenzaldehyde Derivatives

Key Observations :

- Methoxymethoxy vs. Benzyloxy: Methoxymethoxy groups are acid-labile acetals, enabling controlled deprotection under mild acidic conditions, whereas benzyloxy groups require hydrogenolysis or harsher conditions .

- Chain Length Effects : Longer alkoxy chains (e.g., hexyloxy or PEG-like substituents) increase lipophilicity or aqueous solubility, respectively, impacting applications in drug delivery or polymer synthesis .

Reactivity in Enzymatic and Chemical Transformations

- Enzymatic Oxidation: 2-Nitrobenzaldehyde derivatives are substrates for bacterial dehydrogenases. This highlights the nitro group’s role in enzyme recognition.

- Reduction : Sodium borohydride reduces the aldehyde group of this compound to a primary alcohol (e.g., 2-nitrobenzyl alcohol derivatives), a critical step in photolabile linker synthesis .

Functional Group Modifications

- Nitrile and Amide Derivatives : Replacing the aldehyde with a nitrile (e.g., 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile) or amide group reduces electrophilicity, shifting applications toward catalysis or polymer intermediates .

- Photolabile Applications: The target compound’s nitrobenzyl core enables UV-induced cleavage, making it superior to non-photoreactive analogs (e.g., 4-methoxy derivatives) in optochemical studies .

Biologische Aktivität

4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde, a compound with the CAS number 874518-60-2, is a substituted benzaldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by two methoxymethoxy groups and a nitro group attached to a benzaldehyde backbone. The presence of these functional groups may influence its solubility and reactivity, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that analogs of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar aryl structures possess inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of electron-withdrawing groups, such as nitro or aldehyde groups, enhances this activity by stabilizing reactive intermediates during microbial metabolism .

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines, indicating potential as chemotherapeutic agents .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby disrupting cellular functions in pathogens or cancer cells.

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, leading to oxidative stress in targeted cells, which is a common pathway for inducing apoptosis .

- Interaction with Cellular Receptors : There is potential for interaction with specific receptors that modulate cell signaling pathways related to growth and survival.

Study on Antimicrobial Activity

In a study published in PubMed, researchers explored various benzaldehyde derivatives for their antimicrobial properties. They found that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive bacteria. The study highlighted the importance of substituents in enhancing bioactivity against resistant strains .

Study on Antitumor Effects

A research article indicated that certain derivatives of nitrobenzaldehydes showed promising results in inhibiting tumor growth in vitro. The study utilized various cancer cell lines and demonstrated that these compounds could reduce cell viability significantly compared to controls. Further investigations into the apoptotic pathways activated by these compounds are ongoing .

Comparative Analysis

A comparative analysis of similar compounds reveals that while many substituted benzaldehydes show biological activity, the specific arrangement and type of substituents directly influence their potency. Below is a summary table comparing selected compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two methoxymethoxy groups, one nitro | Antimicrobial, antitumor |

| 4-Nitrobenzaldehyde | One nitro group | Moderate antimicrobial |

| 3-Methoxy-4-hydroxybenzaldehyde | Hydroxy and methoxy groups | Weak antitumor |

| 4-(Trifluoromethyl)benzaldehyde | Trifluoromethyl group | High antimicrobial |

Q & A

Basic: What are the optimal synthetic routes for preparing 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde, and how can purity be ensured?

The synthesis typically involves alkylation of 4,5-dihydroxy-2-nitrobenzaldehyde with methoxymethyl (MOM) protecting groups. A validated protocol adapted from analogous nitrobenzaldehyde derivatives involves refluxing the dihydroxy precursor with methoxymethyl chloride (or tosylate) in the presence of a base like K₂CO₃ in anhydrous acetonitrile under nitrogen . Purification via flash chromatography (ethyl acetate/hexane gradients) is critical to isolate the product. Purity (>95%) is confirmed by HPLC and NMR spectroscopy, with careful monitoring of residual solvents and byproducts .

Advanced: How can competing side reactions (e.g., over-alkylation or nitro group reduction) be minimized during synthesis?

Competing reactions arise from the reactivity of the nitro group and the dihydroxy precursor. To suppress over-alkylation:

- Use stoichiometric control (2.0–2.2 equivalents of alkylating agent per hydroxyl group).

- Maintain anhydrous conditions to avoid hydrolysis of MOM groups.

- Monitor reaction progress via TLC to terminate the reaction at optimal conversion (~16–24 hours) .

Nitro group reduction is mitigated by avoiding protic solvents and reducing agents during alkylation. Post-synthesis, store the compound in inert atmospheres to prevent degradation.

Basic: What analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxymethoxy protons at δ 3.3–3.5 ppm and aldehyde protons at δ ~10.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₃NO₇: calc. 284.0768) .

- FTIR : Detect nitro (1520–1350 cm⁻¹) and aldehyde (~2850–2720 cm⁻¹) stretches .

Advanced: How can spectral overlaps (e.g., methoxymethoxy vs. aldehyde signals) be resolved in NMR analysis?

Spectral deconvolution strategies:

- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals.

- Compare with deuterated analogs (e.g., aldehyde-deuterated derivatives) to isolate specific peaks .

- Temperature-dependent NMR to shift exchangeable protons (e.g., aldehyde) .

Basic: What are the key reactivity patterns of this compound in organic transformations?

The aldehyde and nitro groups are primary reactive sites:

- Aldehyde : Participates in condensation (e.g., formation of Schiff bases) or nucleophilic additions.

- Nitro Group : Reduces to amine (using H₂/Pd-C or NaBH₄) for further functionalization .

Methoxymethoxy groups are stable under mild acidic/basic conditions but cleaved with strong acids (e.g., TFA) .

Advanced: What strategies improve regioselectivity in substitution reactions involving the nitro group?

Regioselectivity is influenced by steric and electronic factors:

- Electronic Effects : The nitro group directs electrophiles to meta positions. Use directing groups (e.g., Lewis acids) to enhance selectivity.

- Protection/Deprotection : Temporarily protect the aldehyde (e.g., as an acetal) to focus reactivity on the nitro group .

Basic: How can researchers assess the biological activity of this compound in preliminary assays?

While direct data is limited, analogous nitrobenzaldehydes show antimicrobial and enzyme-inhibitory properties. Preliminary screens include:

- Antimicrobial Assays : Disk diffusion against Gram-positive/negative bacteria.

- Enzyme Inhibition : Test against redox enzymes (e.g., nitroreductases) using spectrophotometric methods .

Advanced: How can computational modeling guide the design of target-specific derivatives?

- Docking Studies : Use software (e.g., AutoDock) to predict binding to biological targets (e.g., nitroreductases or kinases).

- QSAR Models : Correlate substituent effects (e.g., methoxymethoxy chain length) with activity .

Basic: What are the stability considerations for long-term storage of this compound?

- Store under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.

- Avoid light exposure (nitro groups are photosensitive).

- Use amber glass vials with desiccants .

Advanced: How can contradictory data on reaction yields or biological activity be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.